3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione
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Overview
Description
3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione is a chemical compound that features a unique structure combining a naphthalene ring with an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione typically involves the reaction of 5-chloro-3,4-dihydronaphthalene with an appropriate imidazolidine-2,4-dione precursor. The reaction conditions often include the use of a solvent such as toluene or methanol, and a catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2-thione
- 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazole-2-thione
Uniqueness
3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione is unique due to its specific combination of a naphthalene ring and an imidazolidine-2,4-dione moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
530093-89-1 |
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Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
3-[2-(5-chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H15ClN2O2/c16-13-6-2-4-11-10(3-1-5-12(11)13)7-8-18-14(19)9-17-15(18)20/h2-4,6H,1,5,7-9H2,(H,17,20) |
InChI Key |
MYJFMAPWALFFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C(=C1)CCN3C(=O)CNC3=O |
Origin of Product |
United States |
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